Product packaging for 4,4-Bis(4-fluorophenyl)butyric acid(Cat. No.:CAS No. 20662-52-6)

4,4-Bis(4-fluorophenyl)butyric acid

Cat. No.: B1206586
CAS No.: 20662-52-6
M. Wt: 276.28 g/mol
InChI Key: CZNWJIAAVVXYFS-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Organic Compounds in Advanced Chemical Research

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical research, profoundly influencing fields ranging from materials science to pharmaceuticals. acs.orgwikipedia.orgnih.gov The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to the resulting fluorinated compounds. wikipedia.org These properties can significantly alter a molecule's physical, chemical, and biological behavior. wikipedia.orgnih.gov

In materials science, fluorinated polymers are prized for their exceptional thermal stability and resistance to chemical degradation. acs.org The introduction of fluorine can also enhance the performance of organic materials in electronic and optoelectronic applications by tuning their energy levels and improving charge carrier mobility. rsc.org Furthermore, the interactions involving "organic fluorine" are a subject of intense study in crystal engineering and the design of functional materials. rsc.org

The impact of fluorination is particularly pronounced in the life sciences. Approximately 25% of small-molecule drugs currently in clinical use contain fluorine, and this trend continues with newly introduced pharmaceuticals. nih.gov The presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.gov This has led to the development of numerous successful fluorinated drugs.

Systematic Nomenclature and Core Structural Features of 4,4-Bis(4-fluorophenyl)butyric Acid

The compound in focus, this compound, is systematically named 4,4-bis(4-fluorophenyl)butanoic acid according to IUPAC nomenclature. nih.gov Its chemical structure consists of a butyric acid backbone, which is a four-carbon carboxylic acid. At the fourth carbon position (C4), two 4-fluorophenyl groups are attached. Each of these phenyl groups has a fluorine atom substituted at the para-position (the fourth carbon of the phenyl ring relative to the point of attachment).

The core structural features are the carboxylic acid group (-COOH), the aliphatic four-carbon chain, and the two terminal 4-fluorophenyl rings. The presence of two fluorine atoms, one on each aromatic ring, is a defining characteristic of this molecule.

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 4,4-bis(4-fluorophenyl)butanoic acid nih.gov
Molecular Formula C₁₆H₁₄F₂O₂ nih.govfda.gov
Molecular Weight 276.28 g/mol nih.govfda.gov
CAS Number 20662-52-6 nih.govepa.gov

Overview of its Emergence as a Pivotal Synthon and Research Target in Synthetic Organic Chemistry

This compound has gained attention in synthetic organic chemistry primarily as a valuable building block, or "synthon." A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. The structure of this compound makes it a useful precursor for the synthesis of more complex molecules. For instance, related structures like 4-(4-Fluorobenzoyl)butyric acid are explicitly mentioned as being useful in organic synthesis, often as intermediates for larger compounds. chemicalbook.comjnfuturechemical.com

The general strategy of using fluorinated building blocks is a common and powerful approach in modern organic synthesis. wikipedia.org Reagents that can deliver perfluoroalkyl and perfluoroaryl groups are widely used to create complex fluorinated molecules. wikipedia.org While direct research on the specific synthetic applications of this compound is not extensively detailed in the provided results, its structural motifs are found in various research contexts. For example, the related compound 4-Amino-3-(4-fluorophenyl)butyric acid is noted for its biological activity, highlighting the interest in molecules containing the 4-fluorophenylbutyric acid scaffold. nih.gov

The synthesis of such butyric acid derivatives can be approached through various established organic chemistry reactions. For example, the synthesis of ketones from carboxylic acids is a well-known transformation. orgsyn.org Furthermore, the synthesis of related compounds like 4-(4-Fluorobenzoyl)butyric acid can be achieved via Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride. chemicalbook.com These general synthetic principles underscore the accessibility and utility of compounds like this compound for chemists to build upon. The versatility of butyric acid derivatives in synthesis is also highlighted by the use of compounds like 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid in solid-phase synthesis. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F2O2 B1206586 4,4-Bis(4-fluorophenyl)butyric acid CAS No. 20662-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-bis(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNWJIAAVVXYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174702
Record name 4,4-Bis(4-fluorophenyl)butyric acid
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Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20662-52-6
Record name 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid
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Record name 4,4-Bis(4-fluorophenyl)butyric acid
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Record name 4,4-Bis(4-fluorophenyl)butyric acid
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Record name 4,4-bis(4-fluorophenyl)butyric acid
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Record name 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID
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Chemical Reactivity and Advanced Derivatization of 4,4 Bis 4 Fluorophenyl Butyric Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 4,4-Bis(4-fluorophenyl)butyric acid, undergoing typical reactions such as esterification, amide formation, and reduction.

Esterification Reactions and the Synthesis of Ester Derivatives

The conversion of this compound to its corresponding esters can be achieved through various methods, with the Fischer esterification being a common approach. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps then lead to the formation of the ester and regeneration of the acid catalyst. masterorganicchemistry.comyoutube.com

ReactantReagentsProductReaction Type
This compoundAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Corresponding EsterFischer Esterification masterorganicchemistry.com

Amide Formation and the Production of Amide Derivatives

The synthesis of amides from this compound is a crucial transformation, often employed in the development of biologically active molecules. nih.gov Direct reaction of the carboxylic acid with an amine is generally not feasible under mild conditions and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.comresearchgate.net

A variety of coupling reagents have been developed to facilitate this transformation. nih.govluxembourg-bio.com These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net Common coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govluxembourg-bio.com These additives can enhance the reaction rate and suppress side reactions. nih.gov Boric acid has also been explored as a catalyst for direct amidation under greener conditions. orgsyn.orgorgsyn.org

ReactantReagentsProductReaction Type
This compoundAmine, Coupling Reagent (e.g., EDC, DCC), Additive (e.g., HOBt, DMAP)Corresponding AmideAmide Coupling nih.govluxembourg-bio.com
This compoundAmine, Boric AcidCorresponding AmideBoric Acid-Catalyzed Amidation orgsyn.orgorgsyn.org

Reduction Pathways to Corresponding Alcohols and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemicalbook.comyoutube.com The mechanism involves the transfer of hydride ions (H⁻) from the aluminohydride complex to the carbonyl carbon. youtube.com It is important to note that LiAlH₄ is a very reactive and non-selective reagent that will also reduce other functional groups like esters, amides, and ketones. masterorganicchemistry.comyoutube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. libretexts.orgmasterorganicchemistry.com Generally, NaBH₄ is not strong enough to reduce carboxylic acids or esters under standard conditions. libretexts.orgmasterorganicchemistry.com However, its reactivity can be enhanced. For instance, in the presence of methanol, NaBH₄ has been shown to reduce certain 4-aryl-4-oxoesters to the corresponding diols, indicating reduction of both the ketone and the ester functionalities. nih.gov The selectivity of NaBH₄ makes it useful for reducing aldehydes and ketones in the presence of less reactive functional groups. masterorganicchemistry.comyoutube.com

ReactantReducing AgentProductNotes
This compoundLithium Aluminum Hydride (LiAlH₄)4,4-Bis(4-fluorophenyl)butan-1-ol (B1334977)Strong, non-selective reducing agent. masterorganicchemistry.comyoutube.comchemicalbook.com
This compoundSodium Borohydride (NaBH₄)No reaction (typically)Milder reducing agent, generally unreactive towards carboxylic acids. libretexts.orgmasterorganicchemistry.com

When reducing a molecule with pre-existing stereocenters or one where a new stereocenter is formed, controlling the stereochemistry of the product is a significant challenge in synthetic chemistry. In the reduction of an unsymmetrical ketone, for example, a new chiral center is created, and the two resulting stereoisomers (enantiomers or diastereomers) may be formed in unequal amounts. ambeed.com The stereochemical outcome of a reduction can be influenced by several factors, including the steric hindrance of the substrate, the nature of the reducing agent, and the reaction conditions. For the reduction of this compound itself to the corresponding alcohol, no new stereocenter is generated at the carbinol carbon. However, if other chiral centers are present in the molecule, the diastereoselectivity of the reduction would need to be considered.

Reactivity of the Bis(4-fluorophenyl) Moieties

The two 4-fluorophenyl groups are generally less reactive than the carboxylic acid moiety. The fluorine atoms are electron-withdrawing groups, which deactivate the aromatic rings towards electrophilic aromatic substitution. However, they also direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. The carbon-fluorine bond is very strong and not easily cleaved. Reactions involving the aromatic rings would typically require harsh conditions and are less common compared to the transformations of the carboxylic acid group.

Exploration of Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. fda.govmasterorganicchemistry.com In the context of this compound, the two fluorophenyl rings are the primary sites for such reactions. The outcome of EAS reactions is governed by the nature of the substituents already present on the aromatic ring, which influence both the reaction rate and the position of the incoming electrophile. google.com

The substituents on the phenyl rings of this compound are the fluorine atom and the substituted butyric acid chain. The fluorine atom, being a halogen, is a deactivating group due to its strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). wikipedia.org However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions relative to the fluorine. Since the para position is already occupied by the butyric acid chain, electrophilic substitution is expected to occur at the ortho position (positions 3 and 5).

The butyric acid group, attached to the phenyl ring via a carbon atom, is also a deactivating group. Its electron-withdrawing nature further reduces the reactivity of the aromatic ring towards electrophiles. wikipedia.org Therefore, both substituents on each phenyl ring decrease the ring's reactivity towards EAS, suggesting that forcing conditions (e.g., strong electrophiles, high temperatures) may be necessary to achieve substitution.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comnih.gov For this compound, these reactions would be expected to yield products with the new substituent at the positions ortho to the fluorine atoms. For instance, nitration would likely produce 4-(4-fluoro-3-nitrophenyl)-4-(4-fluorophenyl)butyric acid.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-(4-fluoro-3-nitrophenyl)-4-(4-fluorophenyl)butyric acid
BrominationBr₂, FeBr₃4-(3-bromo-4-fluorophenyl)-4-(4-fluorophenyl)butyric acid
SulfonationSO₃, H₂SO₄4-(4-fluoro-3-sulfophenyl)-4-(4-fluorophenyl)butyric acid

Potential for Nucleophilic Aromatic Substitution (SNAr) and its Governing Principles

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In this compound, the fluorine atoms can potentially act as leaving groups in an SNAr reaction. Aryl fluorides are particularly effective leaving groups in SNAr reactions because fluorine is the most electronegative halogen, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom.

For an SNAr reaction to occur on the fluorophenyl rings of this compound, the ring must be sufficiently activated by electron-withdrawing groups. The existing butyric acid substituent is deactivating, which would slightly favor nucleophilic attack. However, for efficient SNAr to occur, stronger electron-withdrawing groups, such as a nitro group, would likely need to be introduced onto the ring, typically at the ortho or para position to the fluorine. If, for example, a nitro group were introduced at the 3-position via an EAS reaction, the resulting compound, 4-(4-fluoro-3-nitrophenyl)-4-(4-fluorophenyl)butyric acid, would be significantly more susceptible to SNAr. In this scenario, a nucleophile could displace the fluorine atom.

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net

Influence of Fluorine Substituents on Aromatic Ring Reactivity and Electron Density

The fluorine substituents have a profound dual influence on the reactivity of the aromatic rings in this compound.

Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic pi-system, making the ring less susceptible to attack by electrophiles (deactivation). wikipedia.org This deactivation makes EAS reactions more challenging compared to unsubstituted benzene.

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases the electron density at the ortho and para positions. While the inductive effect of halogens is generally stronger than their resonance effect, the resonance effect is crucial in directing the regioselectivity of EAS reactions. wikipedia.org It directs incoming electrophiles to the positions ortho and para to the fluorine atom.

This combination of a deactivating inductive effect and an ortho, para-directing resonance effect is a characteristic feature of halogens in electrophilic aromatic substitution.

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine is activating. It polarizes the C-F bond and helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. researchgate.net This is why fluoroarenes are often better substrates for SNAr than other haloarenes, provided the ring is sufficiently activated by other electron-withdrawing groups.

Comprehensive Mechanisms Governing Key Chemical Transformations of the Compound

The primary chemical transformations involving the aromatic rings of this compound are electrophilic and nucleophilic aromatic substitutions.

The mechanism of Electrophilic Aromatic Substitution (EAS) on one of the fluorophenyl rings proceeds in two main steps. fda.govmasterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of electrophilic attack. The presence of the fluorine atom, with its electron-donating resonance effect, helps to stabilize the positive charge when the attack is at the ortho or para position. In the second step, a weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The mechanism for Nucleophilic Aromatic Substitution (SNAr) , should the aromatic ring be sufficiently activated, also involves a two-step process. researchgate.net Initially, a nucleophile attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups, particularly those at the ortho and para positions to the site of attack. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

4,4 Bis 4 Fluorophenyl Butyric Acid As a Versatile Synthon in Complex Molecular Architectures

Precursor Role in the Synthesis of Fluorinated Alcohols (e.g., 4,4-Bis(4-fluorophenyl)butan-1-ol)

A primary application of 4,4-bis(4-fluorophenyl)butyric acid is its role as a precursor in the synthesis of the corresponding primary alcohol, 4,4-bis(4-fluorophenyl)butan-1-ol (B1334977). nih.gov This transformation is typically achieved through a reduction reaction. A common and effective method involves the use of a powerful reducing agent, lithium aluminum hydride (LiAlH₄). chemicalbook.com

In a typical procedure, this compound is dissolved in a suitable solvent such as 2-methyltetrahydrofuran. chemicalbook.com The reaction is carried out in the presence of potassium carbonate at a controlled temperature, usually between 0 and 10°C. chemicalbook.com The lithium aluminum hydride is added slowly to the reaction mixture, which is then stirred for a couple of hours to ensure the complete reduction of the carboxylic acid group to a hydroxyl group. chemicalbook.com The reaction is subsequently quenched with water and a sodium hydroxide (B78521) solution. chemicalbook.com This process has been reported to yield 4,4-bis(4-fluorophenyl)butan-1-ol in high yields, around 92.6%. chemicalbook.com

The resulting alcohol, 4,4-bis(4-fluorophenyl)butan-1-ol, serves as an important intermediate itself, notably in the synthesis of compounds like penfluridol.

Table 1: Synthesis of 4,4-Bis(4-fluorophenyl)butan-1-ol

Starting Material Reagents Solvent Temperature Yield

Building Block for Advanced Aromatic Systems and Heterocyclic Compounds

The structural framework of this compound makes it a suitable starting point for the construction of more elaborate aromatic and heterocyclic systems. The presence of the two fluorophenyl rings and the reactive carboxylic acid functional group allows for a variety of synthetic manipulations.

For instance, the incorporation of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. researchgate.net While direct trifluoromethylation of the butyric acid itself is not the primary route, the fluorinated phenyl groups are key components in building blocks for more complex fluorinated molecules. researchgate.net

The core structure can be modified to create various heterocyclic compounds. The synthesis of such compounds often involves multi-step reaction sequences where the butyric acid chain is altered or cyclized. The specific heterocyclic systems that can be synthesized depend on the reagents and reaction conditions employed.

Further transformations of the derivative, 4,4-bis(4-fluorophenyl)butan-1-ol, can lead to other important intermediates. For example, treatment with thionyl chloride in the presence of pyridine (B92270) can convert the alcohol to 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene). chemicalbook.com This chlorinated derivative provides another reactive handle for subsequent synthetic steps, potentially leading to the formation of various heterocyclic structures through nucleophilic substitution reactions.

Intermediate in the Formation of Related Butyric Acid Derivatives and Analogues

This compound serves as a key intermediate for a variety of other butyric acid derivatives and analogues. These derivatives often possess unique biological activities and are of interest in medicinal chemistry.

One area of exploration is the synthesis of substituted 4-aminobutanoic acids. nih.gov These compounds are analogues of the neurotransmitter gamma-aminobutyric acid (GABA) and can interact with its metabolic enzymes. nih.gov For example, (R)-4-Amino-3-(4-fluorophenyl)butanoic acid is a chiral derivative that has been investigated for its potential neurological effects. The synthesis of such amino-substituted derivatives often involves stereoselective methods to obtain the desired enantiomer, as biological activity is frequently dependent on the specific 3D arrangement of the molecule.

The synthesis of β,γ-unsaturated α-amino acids represents another class of derivatives that can be accessed, although not directly from this compound itself, the principles of synthesizing complex amino acids are relevant. nih.gov These unsaturated amino acids are valuable chiral building blocks. nih.gov

The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy in the synthesis of these derivatives to control reactivity during multi-step sequences. chemicalbook.combldpharm.com

Strategic Approaches for Incorporating the 4,4-Bis(4-fluorophenyl)butyl Moiety into Larger Molecular Scaffolds

The 4,4-bis(4-fluorophenyl)butyl group is a significant structural motif that can be strategically incorporated into larger and more complex molecular scaffolds. This is often achieved by first modifying the carboxylic acid group of this compound to create a reactive handle that can be used to connect it to other molecular fragments.

One common approach is to convert the carboxylic acid into an amide. This can be accomplished by reacting it with an amine in the presence of a coupling agent. This amide bond formation is a robust and widely used reaction in organic synthesis, allowing the 4,4-bis(4-fluorophenyl)butyl moiety to be linked to a wide variety of other molecules, including peptides, polymers, and other small molecule fragments.

Alternatively, as mentioned previously, the reduction of the carboxylic acid to the corresponding alcohol, 4,4-bis(4-fluorophenyl)butan-1-ol, provides another strategic entry point. The hydroxyl group of the alcohol can then be used in a variety of reactions, such as etherification or esterification, to attach the 4,4-bis(4-fluorophenyl)butyl group to a larger scaffold. The conversion of the alcohol to the corresponding chloride, 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene), further expands the synthetic possibilities, enabling its use in reactions like Friedel-Crafts alkylations or couplings with organometallic reagents. chemicalbook.com

These strategic approaches allow chemists to leverage the unique properties of the 4,4-bis(4-fluorophenyl)butyl group, such as its lipophilicity and the presence of the fluorine atoms, which can influence the biological activity and pharmacokinetic properties of the final molecule.

Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. For 4,4-Bis(4-fluorophenyl)butyric acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure. hmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aliphatic chain and the aromatic rings. The two p-substituted fluorophenyl groups are chemically equivalent, simplifying the aromatic region. The protons on the benzene (B151609) rings ortho and meta to the fluorine atom split each other, typically resulting in a complex pattern that approximates a triplet or a doublet of doublets. docbrown.info The methine proton (H-4) is coupled to both the adjacent methylene (B1212753) protons (H-3) and the aromatic protons, likely appearing as a multiplet. The methylene protons at C-3 and C-2 will also appear as multiplets due to coupling with their neighbors. docbrown.info The acidic proton of the carboxylic acid group often appears as a broad singlet at a downfield chemical shift (typically >10 ppm). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, eight distinct signals are predicted: four for the butyric acid backbone and four for the equivalent fluorophenyl rings. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield. The carbon atom bonded to fluorine (C-4' of the phenyl rings) will appear as a doublet due to one-bond C-F coupling, a characteristic feature that confirms the fluorine's position. The other aromatic carbons will also show smaller couplings to fluorine. The aliphatic carbons (C-2, C-3, C-4) will resonate in the upfield region of the spectrum. docbrown.info

¹⁹F NMR Spectroscopy: Given that ¹⁹F has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. docbrown.info Since the two 4-fluorophenyl groups in the molecule are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. nmrdb.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMR -COOH> 10.0Broad Singlet-
Aromatic (ortho to F)~7.2 - 7.3Multiplet (AA'BB')-
Aromatic (meta to F)~7.0 - 7.1Multiplet (AA'BB')-
H-4 (-CH)~4.0 - 4.2Triplet of Triplets (tt)J ≈ 7-8
H-2 (-CH₂)~2.3 - 2.5Triplet (t)J ≈ 7-8
H-3 (-CH₂)~2.2 - 2.4Multiplet (m)-
¹³C NMR C-1 (C=O)~178 - 180Singlet-
C-4' (C-F)~160 - 163Doublet¹J_CF ≈ 240-250
C-1' (C-ipso)~140 - 142DoubletJ ≈ 3-4
C-2', C-6' (C-ortho)~129 - 131Doublet²J_CF ≈ 20-25
C-3', C-5' (C-meta)~115 - 117Doublet³J_CF ≈ 7-9
C-4 (-CH)~44 - 46Singlet-
C-2 (-CH₂)~33 - 35Singlet-
C-3 (-CH₂)~30 - 32Singlet-
¹⁹F NMR -F~(-113) - (-116)Multiplet-

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Utilization of High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₆H₁₄F₂O₂), the theoretical exact mass is 276.09618601 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

Beyond molecular weight confirmation, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, typically by electron ionization (EI), the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. Key expected fragmentation pathways for this compound include:

Formation of a stable benzylic cation: The most likely cleavage event is the loss of the butyric acid side chain to form the highly stable bis(4-fluorophenyl)methyl cation.

Loss of the carboxyl group: Cleavage of the bond between C-1 and C-2 can result in the loss of the carboxyl radical (•COOH, 45 Da). libretexts.org

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement, leading to the elimination of a neutral alkene and the formation of a radical cation. docbrown.info

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

m/z (Da) Proposed Fragment Formula Notes
276.0962[M]⁺ [C₁₆H₁₄F₂O₂]⁺Molecular Ion
259.0931[M - OH]⁺[C₁₆H₁₃F₂O]⁺Loss of hydroxyl radical from the carboxylic acid
231.0982[M - COOH]⁺[C₁₅H₁₄F₂]⁺Loss of the carboxyl radical
217.0825[M - CH₂CH₂COOH]⁺[C₁₃H₁₀F₂]⁺Cleavage to form the bis(4-fluorophenyl)methyl cation

Note: m/z values are for the monoisotopic mass of the predicted fragment ions.

Interpretation of Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The IR spectrum of this compound would display several key absorption bands that confirm its structure. nist.gov

The most diagnostic feature would be the absorptions related to the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. nist.gov The presence of aromatic rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching absorptions in the 1400-1600 cm⁻¹ region. nist.gov The aliphatic C-H bonds of the butyric acid chain would show stretching absorptions just below 3000 cm⁻¹. Finally, a strong C-F stretching vibration is expected in the 1150-1250 cm⁻¹ range, confirming the presence of the fluorine substituents.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Functional Group Expected Intensity
2500 - 3300O-H stretchCarboxylic AcidBroad, Strong
3000 - 3100C-H stretchAromaticMedium
2850 - 2960C-H stretchAliphaticMedium
1700 - 1725C=O stretchCarboxylic AcidStrong, Sharp
1500 - 1600C=C stretchAromatic RingMedium to Weak
1150 - 1250C-F stretchAryl-FluorideStrong

Implementation of Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS))

Chromatographic techniques are essential for both the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound like this compound. A typical approach would involve reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable as it provides purity information and molecular weight confirmation in a single analysis. For this compound, an LCMS method would likely employ electrospray ionization (ESI) in negative ion mode, which would readily detect the deprotonated molecule, [M-H]⁻, at an m/z of 275.1.

Table 4: Representative HPLC/LCMS Method Parameters for Analysis

Parameter Condition
Technique Reversed-Phase HPLC / LCMS
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection (HPLC) UV-Vis at 254 nm
Ionization (LCMS) Electrospray Ionization (ESI), Negative Mode
MS Detection (LCMS) Scan for m/z 100-500, targeting [M-H]⁻ at 275.1

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination of Derivatives

Single Crystal X-Ray Diffraction (SCXRD) stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fda.gov While obtaining a suitable single crystal of the parent carboxylic acid can be challenging, derivatives such as amides or esters are often more amenable to crystallization.

The analysis of a suitable derivative of this compound would provide definitive proof of its covalent structure and conformation in the solid state. The data generated includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. For instance, in an amide derivative, strong hydrogen bonds between the N-H donor and C=O acceptor groups would be expected to form chains or networks that define the crystal packing. This level of structural detail is invaluable for understanding the compound's physical properties and for applications in fields like materials science and medicinal chemistry.

Table 5: Example Crystallographic Data for a Hypothetical Amide Derivative

Parameter Example Value / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 24.2 Å, b = 4.8 Å, c = 9.8 Å, β = 96.9°
Key Bond Lengths C=O (~1.23 Å), C-N (~1.34 Å), C-F (~1.36 Å)
Intermolecular Interactions N-H···O=C hydrogen bonding forming chains along the b-axis
Molecular Conformation Torsion angles defining the orientation of the phenyl rings

Note: Data presented is illustrative, based on a known crystal structure of a related molecule, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, to demonstrate the type of information obtained from SCXRD. nih.gov

Theoretical and Computational Investigations of 4,4 Bis 4 Fluorophenyl Butyric Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Energetic Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4,4-Bis(4-fluorophenyl)butyric acid. Methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are used to optimize the molecular geometry and predict its electronic characteristics. researchgate.net These calculations can determine the distribution of electrons within the molecule, highlighting the electronic effects of the two fluorine atoms on the phenyl rings and the carboxylic acid group.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com The carboxylic acid group typically shows a region of negative potential, indicating a site for electrophilic interaction, while the aromatic rings are also key reactive areas.

Energetic profiles for processes like rotation around single bonds can be calculated to understand conformational preferences and barriers. nih.gov By systematically changing a dihedral angle and calculating the energy at each step, a potential energy surface (PES) is generated, revealing the most stable conformations and the transition states between them. mdpi.com

Table 1: Representative Computed Electronic Properties for a Phenylalkanoic Acid Derivative This table presents typical data obtained from DFT calculations on molecules analogous to this compound, as specific published data for this exact compound is limited.

ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on C=O Oxygen-0.55 eIdentifies the partial negative charge, a site for hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations for Understanding Molecular Flexibility

The butyric acid chain in this compound imparts significant conformational flexibility. Conformational analysis is performed to identify the low-energy spatial arrangements (conformers) of the molecule. researchgate.net This involves systematically exploring the potential energy surface by rotating the single bonds in the aliphatic chain and the bonds connecting the phenyl rings. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable ground-state structures. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and flexibility of the molecule over time. nih.govnih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and Newton's equations of motion are solved for every atom. This generates a trajectory that shows how the molecule moves, vibrates, and changes its conformation. MD simulations are crucial for understanding how the molecule behaves in a biological context, such as how it might adapt its shape to fit into a binding site. nih.gov The simulations can reveal preferred rotamer populations and the influence of the solvent on conformational equilibria. researchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netjcdronline.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental results to confirm assignments of specific peaks to particular atoms in the molecule.

IR Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. These DFT calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.netjcdronline.org Each frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid, the C-F stretching on the phenyl rings, or the bending of C-H bonds. Comparing the calculated frequencies with an experimental FT-IR spectrum helps in the assignment of vibrational modes.

Table 2: Representative Comparison of Calculated vs. Experimental Spectroscopic Data This table illustrates the typical correlation between predicted and observed data for a molecule with similar functional groups. Calculated values often require a scaling factor for better agreement with experimental data.

Vibrational Mode / NMR PositionCalculated ValueTypical Experimental ValueAssignment
IR Frequency 1725 cm⁻¹1700 cm⁻¹C=O stretch (Carboxylic Acid)
IR Frequency 1235 cm⁻¹1220 cm⁻¹C-F stretch (Aromatic)
¹H NMR Shift 7.15 ppm7.10 ppmAromatic Protons (ortho to F)
¹³C NMR Shift 178 ppm175 ppmCarbonyl Carbon (C=O)

Computational Docking Studies to Elucidate Chemical Binding Modes within Model Systems

Computational docking is a technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to the active site of a second molecule (a receptor, typically a protein). nih.gov The process involves generating a large number of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank them.

These studies are crucial for hypothesizing how a molecule might exert a biological effect. For this compound, docking could elucidate how the carboxylic acid group forms hydrogen bonds or ionic interactions with amino acid residues (e.g., Arginine, Lysine) in a model binding pocket. Simultaneously, the two 4-fluorophenyl groups could engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine. The fluorine atoms can also participate in specific interactions, such as forming halogen bonds or interacting with backbone amides. The results from docking studies provide a structural basis for a molecule's activity and guide the design of more potent derivatives. nih.gov

Application of Chemoinformatics and QSAR/QSPR Methodologies for Analog Design

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies leverage computational data to design new molecules with desired properties.

Chemoinformatics: This field involves the use of computational tools to organize and analyze chemical data. Databases like PubChem contain information on this compound and its known analogs, including their structures and any available experimental data. nih.gov Chemoinformatics tools can be used to search for similar compounds, analyze structural diversity, and identify key chemical features within a set of molecules.

QSAR/QSPR: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are methods used to build mathematical models that correlate a molecule's chemical structure with its biological activity or a physicochemical property, respectively. jcdronline.org For a series of analogs of this compound, various molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical model is then developed to link these descriptors to an observed activity (e.g., binding affinity). This model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor ClassExample DescriptorInformation Provided
Electronic Partial Atomic ChargeGoverns electrostatic interactions.
Topological Molecular Connectivity IndexDescribes the size and branching of the molecule.
Physicochemical LogP (Octanol-Water Partition)Measures hydrophobicity, affecting membrane permeability.
Quantum Chemical LUMO EnergyRelates to electron-accepting capability and reactivity. jcdronline.org
Geometric Polar Surface Area (PSA)Predicts transport properties like cell penetration.

Future Research Directions and Unexplored Avenues for 4,4 Bis 4 Fluorophenyl Butyric Acid

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of 4,4-Bis(4-fluorophenyl)butyric acid often relies on Friedel-Crafts acylation, a powerful but often environmentally taxing method that utilizes stoichiometric amounts of Lewis acid catalysts like aluminum chloride. evitachem.com Future research will undoubtedly focus on developing greener and more sustainable synthetic routes.

Key areas for investigation include:

Heterogeneous Catalysis: Replacing homogeneous catalysts with reusable solid acid catalysts, such as zeolites or metal oxides, could significantly reduce waste and simplify purification processes. nih.gov

Enzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field. acs.org Exploring enzymatic approaches, such as those involving lipases for esterification or other enzymes for the formation of the carbon-carbon backbone, could offer highly selective and environmentally benign alternatives to traditional methods. acs.org

Photocatalysis: Visible-light-mediated reactions represent a frontier in organic synthesis. Investigating photocatalytic methods for the formation of this compound could lead to milder reaction conditions and novel reaction pathways.

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a core principle of green chemistry. wise-materials.orggoogle.com Research into the synthesis of this compound in such solvent systems is a critical area for future development.

Green Chemistry ApproachPotential Advantages
Heterogeneous CatalysisCatalyst recyclability, reduced waste, simplified purification
Enzymatic SynthesisHigh selectivity, mild reaction conditions, biodegradability
PhotocatalysisUse of renewable energy, mild reaction conditions
Alternative SolventsReduced toxicity and environmental impact

Exploration of Novel Derivatization Reactions and Functionalization Strategies for Expanding Chemical Space

The carboxylic acid moiety and the two fluorophenyl rings of this compound offer multiple sites for chemical modification, providing a rich platform for creating a diverse library of new compounds with potentially valuable properties.

Future research in this area could focus on:

Amide and Ester Libraries: The synthesis of a wide range of amide and ester derivatives is a straightforward yet powerful strategy for modifying the pharmacokinetic and pharmacodynamic properties of a molecule. evitachem.comnih.gov These derivatives could be screened for a variety of biological activities.

Functionalization of the Aromatic Rings: The fluorine atoms on the phenyl rings can direct further electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This could be exploited to fine-tune the electronic properties of the molecule or to introduce reactive handles for further conjugation.

Bioisosteres: Replacing the carboxylic acid group with other acidic functional groups (bioisosteres) such as tetrazoles or phosphonic acids could lead to compounds with improved metabolic stability or altered biological targets.

Potential Applications in Advanced Materials Science and Polymer Chemistry Research

The rigid, fluorinated structure of this compound makes it an attractive building block for the synthesis of high-performance polymers and other advanced materials. myskinrecipes.com

Unexplored avenues in this domain include:

High-Performance Polyamides and Polyesters: As a dicarboxylic acid monomer (after conversion to a suitable derivative), it can be used in polycondensation reactions to create novel fluorinated polyamides and polyesters. mdpi.comrsc.orgrsc.orgbit.edu.cnfarabi.university The presence of the bis(4-fluorophenyl)methane (B1294899) unit could impart desirable properties such as high thermal stability, chemical resistance, and specific optical or dielectric properties.

Liquid Crystals: The rigid core and the presence of fluorine, a common element in liquid crystal design, suggest that derivatives of this compound could be investigated as components of liquid crystalline materials. acs.orgacsgcipr.orgscientifyresearch.orgphyschemres.org

Fluoropolymers: Further functionalization could allow for its incorporation into other types of fluoropolymers, potentially leading to materials with unique surface properties, such as hydrophobicity and oleophobicity. polyacs.org

Polymer TypePotential Properties Conferred by this compound Moiety
PolyamidesHigh thermal stability, chemical resistance, low moisture absorption
PolyestersEnhanced thermal stability, specific optical properties, hydrophobicity
Liquid CrystalsModified mesophase behavior, tailored dielectric anisotropy

Expanding its Utility as a Chemical Probe for Elucidating Fundamental Organic Processes

The specific structural and electronic features of this compound make it a candidate for use as a chemical probe in mechanistic and kinetic studies.

Future research could explore:

Kinetic Studies: The fluorine atoms can serve as sensitive probes in ¹⁹F NMR spectroscopy, allowing for the precise monitoring of reaction kinetics and the study of reaction mechanisms involving this or related molecules.

Probing Reaction Mechanisms: By systematically modifying the structure of this compound and studying the effect on reaction rates and outcomes, researchers can gain valuable insights into the mechanisms of fundamental organic reactions.

Computational Studies: The relatively simple structure of this molecule makes it amenable to computational modeling. physchemres.orgrajpub.com Density Functional Theory (DFT) and other computational methods can be used to predict its reactivity, spectroscopic properties, and interactions with other molecules, complementing experimental studies. physchemres.orgrajpub.com

Identification of Collaborative Research Opportunities in Fluorine Chemistry, Synthetic Methodologies, and Computational Chemistry

The multifaceted nature of the future research directions for this compound necessitates a collaborative approach, bringing together expertise from various sub-disciplines of chemistry.

Opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research groups and industrial partners in the pharmaceutical, materials science, and chemical manufacturing sectors can accelerate the translation of fundamental research into practical applications. wise-materials.orgnih.govnih.gov

Interdisciplinary Research Consortia: Forming consortia of synthetic organic chemists, polymer chemists, computational chemists, and experts in fluorine chemistry can foster innovation and tackle complex research challenges that would be difficult to address by a single group.

Open Science Initiatives: Sharing data and research findings through open science platforms can facilitate collaboration and accelerate the pace of discovery in the field of organofluorine chemistry.

Targeted Funding Initiatives: Seeking funding from organizations that support green chemistry, sustainable materials, and innovative synthetic methodologies can provide the necessary resources to pursue these research avenues. acs.orgacs.orgacsgcipr.orgscientifyresearch.orgchemistryforsustainability.org

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound, transforming it from a known intermediate into a versatile platform for innovation in sustainable chemistry, medicine, and materials science.

Q & A

Q. What are the established synthetic routes for 4,4-Bis(4-fluorophenyl)butyric acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling , to introduce fluorophenyl groups. For example, brominated intermediates (e.g., 4,4-bis(4-fluorophenyl)butyl bromide) can undergo nucleophilic substitution with carboxylate precursors. Purity optimization requires rigorous purification techniques:

  • Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures).
  • Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • HPLC for final purity validation (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1^1H, 13^{13}C, 19^{19}F) to confirm substituent positions and molecular symmetry.
  • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]+^+ at m/z 332.12).
  • X-ray crystallography (using programs like SHELX) to resolve crystal packing and stereochemistry .

Q. How can researchers detect and quantify this compound in biological matrices?

Use LC-MS/MS with a C18 column and negative-ion electrospray ionization. Key parameters:

  • Sample preparation : Plasma/urine protein precipitation with acetonitrile.
  • Calibration curve : Linear range 0.01–10 µg/mL (LLOQ: 0.005 µg/mL).
  • Internal standard : Deuterated analogs (e.g., α,α-d2_2 derivatives) improve accuracy .

Advanced Research Questions

Q. What methodologies elucidate the pharmacokinetic behavior of this compound as a metabolite?

  • In vivo studies : Administer parent drug (e.g., weekly oral doses) and collect plasma/urine samples over 7 days.
  • Compartmental modeling : Fit plasma concentration-time data to estimate clearance (CL) and volume of distribution (Vd).
  • Mass balance : Track fecal (80% unchanged) vs. urinary (5% as metabolite) excretion using 14^{14}C labeling .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Solvent effects : Test activity in multiple solvents (DMSO vs. aqueous buffers).
  • Assay interference : Include controls for autofluorescence or non-specific binding.
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies improve the compound’s metabolic stability for therapeutic applications?

  • Isotopic labeling : Replace labile hydrogens with deuterium (e.g., α,α-d2_2 modification) to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the carboxylic acid group as an ester (e.g., ethyl ester) for enhanced absorption .

Q. How can structural analogs be synthesized to explore structure-activity relationships (SAR)?

  • Core modifications : Introduce substituents (e.g., Cl, OCH3_3) at the phenyl rings via halogenation or methoxylation.
  • Linker variation : Replace the butyric acid chain with shorter (propionic) or branched (isobutyric) analogs.
  • Bioisosteres : Substitute fluorine with trifluoromethyl groups to assess electronic effects .

Q. What experimental approaches identify degradation products under stressed conditions?

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), or acidic/basic hydrolysis (0.1M HCl/NaOH).
  • Degradant profiling : Use UPLC-QTOF to detect and characterize products (e.g., decarboxylation or defluorination products).
  • Stability protocols : Store at -20°C under nitrogen to minimize decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.